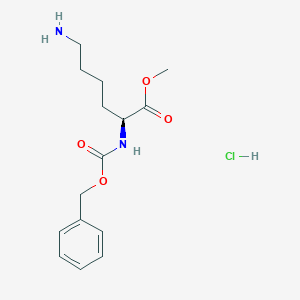

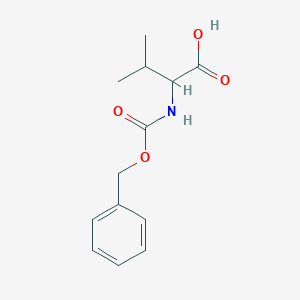

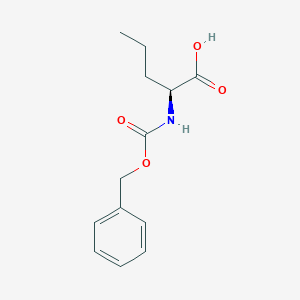

(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid

Overview

Description

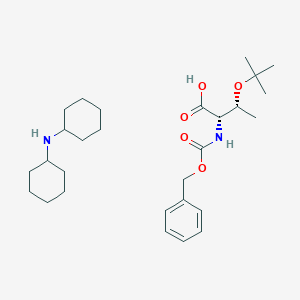

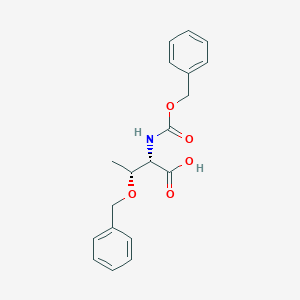

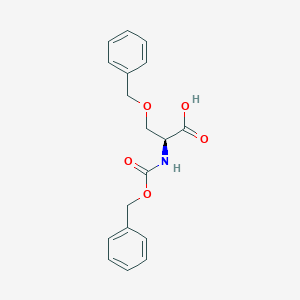

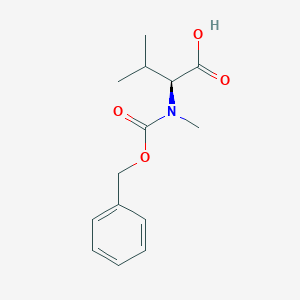

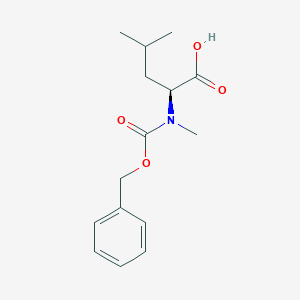

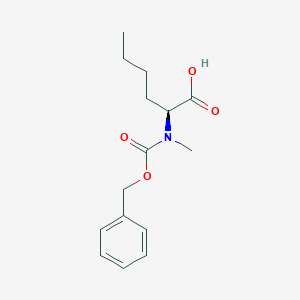

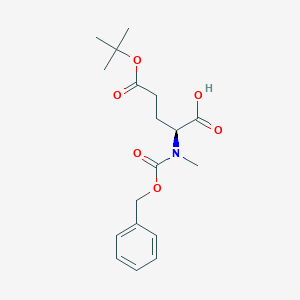

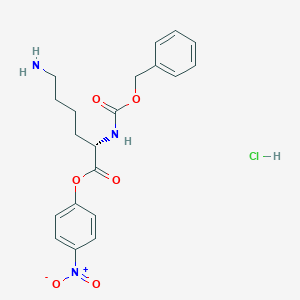

“(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid” is a chemical compound with the molecular formula C13H17NO4 . It is also known by other names such as “5-(Carbobenzoxyamino)pentanoic Acid”, “N-Cbz-5-aminovaleric Acid”, and "N-Cbz-5-aminopentanoic Acid" .

Molecular Structure Analysis

The molecule contains a total of 40 bonds, including 22 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 1 carboxylic acid (aliphatic), 2 (thio-) carbamate(s) (aliphatic), and 2 hydroxyl group(s) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.28 g/mol . It is a solid at room temperature and should be stored in a dark place . The compound’s InChI code is provided , which can be used to generate its 3D structure for further analysis.Scientific Research Applications

Neuroprotection and Cognitive Enhancement

Z-L-norvaline: has been studied for its neuroprotective effects, particularly in the context of Alzheimer’s disease. It inhibits arginase, leading to increased levels of L-arginine which is beneficial for nitric oxide (NO) production. Enhanced NO levels can improve blood flow and neurotransmission, which are critical for cognitive functions . In murine models, Z-L-norvaline treatment reversed cognitive decline and synaptic loss, suggesting its potential as a therapeutic agent against neurodegenerative diseases .

Antimicrobial Activity

Research indicates that Z-L-norvaline exhibits antimicrobial properties. It has been tested against a range of microorganisms, including Staphylococcus aureus , Escherichia coli , and the fungal pathogen Candida albicans . The compound’s minimum inhibitory concentration (MIC) values suggest it could be a valuable addition to the arsenal of antimicrobial agents .

Synthesis of α,β-Unsaturated Carbonyl Compounds

“(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid” is a key building block in organic chemistry, particularly in the synthesis of α,β-unsaturated carbonyl compounds. These compounds are crucial for various chemical reactions and are used to create pharmaceuticals, agrochemicals, and polymers .

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJDRLWFFAWSFP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426353 | |

| Record name | Cbz-L-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid | |

CAS RN |

21691-44-1 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21691-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cbz-L-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.